2-[(3,4-Dimethylphenoxy)methyl]-1H-benzimidazole
Overview
Description
2-[(3,4-Dimethylphenoxy)methyl]-1H-benzimidazole is a chemical compound that belongs to the benzimidazole class of compounds Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Mechanism of Action
Target of Action
It’s structurally similar to metaxalone, a muscle relaxant .
Mode of Action
Instead, it’s thought to work by causing general central nervous system depression .
Biochemical Pathways
Given its structural similarity to metaxalone, it may influence pathways involved in central nervous system function .
Pharmacokinetics
Metaxalone reaches peak plasma concentrations approximately 3 hours after oral administration under fasted conditions . Its concentrations decline log-linearly with a terminal half-life of 9.0 ± 4.8 hours . Doubling the dose from 400 mg to 800 mg results in a roughly proportional increase in metaxalone exposure .
Result of Action
Given its structural similarity to metaxalone, it may cause central nervous system depression, leading to muscle relaxation .
Action Environment
For metaxalone, the presence of a high-fat meal at the time of drug administration significantly increases its absorption, delaying the time-to-peak concentration and decreasing the terminal half-life .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3,4-Dimethylphenoxy)methyl]-1H-benzimidazole typically involves the reaction of 3,4-dimethylphenol with a suitable benzimidazole precursor. One common method includes the following steps:
Formation of the intermediate: 3,4-dimethylphenol is reacted with a chloromethylating agent to form 3,4-dimethylphenoxymethyl chloride.
Nucleophilic substitution: The intermediate is then reacted with 1H-benzimidazole in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenoxy ring, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the benzimidazole ring, potentially converting it to a dihydrobenzimidazole derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted phenoxy derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Medicine: Potential use as an antiviral and anticancer agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other benzimidazole derivatives.
Comparison with Similar Compounds
- 2-[(4-Benzoylphenoxy)methyl]-1H-benzimidazole
- 2-[(1-Methyl-1H-indol-3-yl)methyl]-1H-benzimidazole
Comparison: 2-[(3,4-Dimethylphenoxy)methyl]-1H-benzimidazole is unique due to the presence of the 3,4-dimethylphenoxy group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different levels of activity against various microbial strains or cancer cells, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[(3,4-dimethylphenoxy)methyl]-1H-benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-11-7-8-13(9-12(11)2)19-10-16-17-14-5-3-4-6-15(14)18-16/h3-9H,10H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKDQBOTXZSEJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=NC3=CC=CC=C3N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801236143 | |
Record name | 2-[(3,4-Dimethylphenoxy)methyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801236143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82326-46-3 | |
Record name | 2-[(3,4-Dimethylphenoxy)methyl]-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82326-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(3,4-Dimethylphenoxy)methyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801236143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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